N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide
Description
N-(2-(Dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a dimethylamino-substituted phenylethyl backbone and a meta-tolyl (m-tolyl) acetamide group. Its molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.41 g/mol. The compound’s structure combines aromatic (phenyl and m-tolyl) and tertiary amine (dimethylamino) moieties, which are common in bioactive molecules targeting neurological or metabolic pathways. However, its specific pharmacological profile and applications remain understudied, necessitating comparative analysis with structurally related compounds .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-8-7-9-16(12-15)13-19(22)20-14-18(21(2)3)17-10-5-4-6-11-17/h4-12,18H,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGOACLXSQKQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-phenylethylamine with dimethylamine in the presence of a suitable catalyst to form the intermediate N-(2-(dimethylamino)-2-phenylethyl)amine.
Acylation: The intermediate is then subjected to acylation using m-tolylacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted amide derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily due to the presence of the dimethylamino group, which is known to enhance bioactivity. Research indicates that compounds with similar structural motifs can demonstrate:
- Antimicrobial Activity : Many derivatives of dimethylamine have shown effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in treating infectious diseases .
- Anticancer Properties : Studies have highlighted the role of dimethylamino-containing compounds in targeting specific pathways involved in tumor growth and metastasis, making them candidates for cancer therapy .
- Analgesic Effects : The compound may also possess pain-relieving properties, which could be beneficial in developing new analgesics .
Synthetic Strategies
The synthesis of N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide typically involves:
- Functional Group Manipulation : Modifying the dimethylamine scaffold through various chemical reactions to enhance biological activity.
- Combinatorial Chemistry Approaches : Utilizing combinatorial techniques to generate a library of derivatives for screening against biological targets .
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
- Infectious Diseases : As mentioned, its antimicrobial properties make it a candidate for developing new antibiotics.
- Cancer Treatment : Its ability to inhibit specific cancer-related pathways positions it as a promising agent in oncology.
- Pain Management : The analgesic properties could lead to new treatments for chronic pain conditions.
Antimicrobial Activity
Several studies have demonstrated the effectiveness of dimethylamine derivatives against specific bacterial strains. For instance, a recent investigation into structurally related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit similar effects .
Anticancer Research
A study focused on the molecular docking of dimethylamine derivatives indicated promising interactions with polo-like kinase 1 (Plk1), a target in cancer therapy. The findings suggested that modifications to the compound could enhance its binding affinity and efficacy against cancer cells .
Analgesic Studies
Research on related compounds has shown that those containing the dimethylamino group can effectively modulate pain pathways. Preclinical trials indicated significant analgesic effects comparable to established pain relief medications .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Staphylococcus aureus |
| Anticancer | Plk1 Inhibition | Promising interactions with cancer targets |
| Analgesic | Pain Relief | Comparable efficacy to existing analgesics |
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Replacement of the dimethylamino group with diethylamino (as in ) reduces steric hindrance but may alter receptor binding kinetics .
Pharmacological Diversity :
- Verosudil () demonstrates how heterocyclic additions (e.g., thiophene) can confer selective enzyme inhibition, a feature absent in the target compound .
- Chloro-substituted analogs () show opioid-like activity, suggesting the target compound’s amine and aromatic groups may similarly interact with neurological targets .
Synthetic Challenges :
- The triazinyl derivatives () require multi-step synthesis, whereas the target compound’s structure may allow simpler routes via amide coupling .
Physicochemical and Toxicological Considerations
- Solubility : The m-tolyl group likely reduces aqueous solubility compared to polar analogs like 3g (4-fluorophenyl; ), impacting bioavailability .
- Toxicity: Limited toxicological data exist for the target compound. Analogous acetamides (e.g., ) highlight risks of understudied materials, including uncharacterized organ toxicity .
Biological Activity
N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates both aromatic and aliphatic components. It consists of:
- Dimethylamino group : Contributes to its basicity and potential interactions with biological targets.
- Phenylethyl moiety : Enhances lipophilicity, facilitating membrane permeability.
- Acetamide functional group : Increases solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Studies suggest that the compound may inhibit specific enzymes involved in cell proliferation, indicating potential as an anticancer agent. For instance, it has shown activity against various cancer cell lines by interfering with pathways related to tumor growth and metastasis.
- Antimicrobial Activity : Preliminary investigations have highlighted its potential as an antimicrobial agent, effective against certain bacterial strains.
- Neuroprotective Effects : The compound may act as a ligand for specific receptors in the nervous system, modulating their activity and providing neuroprotective effects against neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound appears to inhibit enzymes critical for cancer cell proliferation and survival, such as phospholipases involved in cellular signaling pathways .
- Receptor Modulation : It can bind to various receptors, affecting signal transduction cascades that lead to physiological changes. This modulation is particularly relevant in the context of nervous system disorders .
- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(dimethylamino)-2-phenylethyl)acetamide | Lacks m-tolyl group | Different chemical reactivity and biological properties |
| N-(4-(dimethylamino)phenethyl)-2-(m-tolyl)acetamide | Different position for dimethylamino substitution | Variations in pharmacological activity |
| N,N-Dimethyl-3-phenylpropanamide | Contains a straight-chain structure | Distinct mechanism of action compared to branched structures |
This table illustrates how the specific combination of functional groups in this compound contributes to its unique biological activities compared to structurally similar compounds.
Case Studies
Several case studies have provided insights into the biological efficacy of this compound:
- Anticancer Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
- Neuroprotective Research : Animal models treated with this compound exhibited improved cognitive function in tests measuring memory retention and learning ability, supporting its use in treating neurodegenerative diseases.
- Antimicrobial Testing : Laboratory evaluations indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2-(dimethylamino)-2-phenylethyl)-2-(m-tolyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the acetamide backbone via nucleophilic substitution or condensation. Key steps include:
- Amide coupling : Reacting 2-(m-tolyl)acetic acid with a secondary amine (e.g., 2-(dimethylamino)-2-phenylethylamine) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Optimization : Adjust reaction parameters (e.g., temperature: 60–80°C, solvent: dichloromethane or DMF) to enhance yield. Purification via column chromatography or recrystallization is critical to isolate the pure product .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Structural elucidation : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., m-tolyl methyl group at δ 2.3 ppm) and dimethylamino protons (δ 2.1–2.5 ppm) .
- Crystallography : Single-crystal XRD (as in ) resolves stereochemistry and hydrogen-bonding interactions (e.g., N–H⋯O) critical for stability .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~353 g/mol) .
Advanced: How can researchers identify and validate biological targets for this compound?
Answer:
- In vitro assays : Screen against receptor panels (e.g., GPCRs, kinases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .
- Molecular docking : Simulate interactions with proteins (e.g., COX-2 or serotonin receptors) to predict binding modes. Software like AutoDock Vina or Schrödinger Suite can model ligand-receptor complexes .
- Pathway analysis : Use transcriptomics (RNA-seq) to identify downstream gene regulation in treated cell lines .
Advanced: How does structural modification influence its structure-activity relationship (SAR)?
Answer:
- Substituent effects : Replace the m-tolyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance lipophilicity and receptor affinity. shows fluorinated derivatives improve metabolic stability .
- Amine optimization : Vary dimethylamino groups (e.g., diethylamino or pyrrolidinyl) to modulate solubility and blood-brain barrier penetration .
- Activity cliffs : Use QSAR models to predict bioactivity changes and validate with in vitro IC₅₀ assays .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell line: HEK293 vs. CHO, ATP concentration in kinase assays) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, and highlight variability in anti-inflammatory activity due to assay sensitivity .
- Orthogonal validation : Confirm activity with alternative methods (e.g., ELISA for cytokine inhibition alongside Western blotting) .
Basic: What are the solubility and formulation challenges for this compound?
Answer:
- Solubility : Low aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .
- Stability : Monitor degradation under acidic/alkaline conditions via HPLC. Amide bonds may hydrolyze at pH < 3 .
Advanced: What mechanistic studies are required to elucidate its mode of action?
Answer:
- Kinetic studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., acetylcholinesterase) .
- Proteomics : Perform SILAC (stable isotope labeling) to identify proteins differentially expressed in treated vs. control cells .
- In vivo imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution in animal models .
Basic: How can researchers ensure batch-to-batch consistency in synthesis?
Answer:
- Quality control : Implement in-process monitoring via TLC or inline IR spectroscopy .
- Purity standards : Require ≥95% purity (HPLC) with strict limits on byproducts (e.g., unreacted amine <0.1%) .
Advanced: What toxicological assessments are critical for preclinical development?
Answer:
- Cytotoxicity : Screen in hepatocytes (e.g., HepG2) and cardiomyocytes (e.g., H9c2) using MTT assays .
- Genotoxicity : Conduct Ames tests and micronucleus assays to assess mutagenic potential .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and clearance in rodent models .
Advanced: How can computational modeling accelerate its optimization?
Answer:
- ADMET prediction : Tools like SwissADME predict absorption, CYP450 interactions, and toxicity .
- Free-energy perturbation (FEP) : Calculate binding energy differences for analogs to prioritize synthesis .
- MD simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
